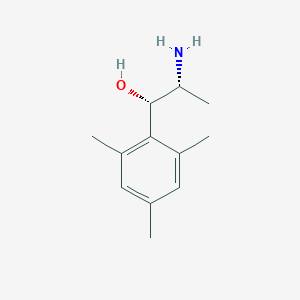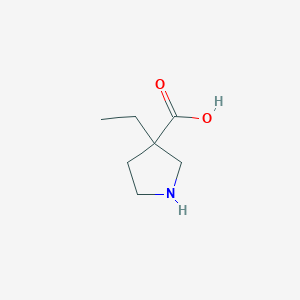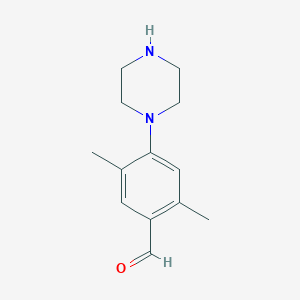
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with two methyl groups and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2,5-dimethylbenzaldehyde with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed using acyl chlorides or anhydrides.
Major Products
Oxidation: 2,5-Dimethyl-4-(1-piperazinyl)-benzoic acid.
Reduction: 2,5-Dimethyl-4-(1-piperazinyl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The piperazine ring is known to enhance the compound’s ability to cross the blood-brain barrier, making it effective in central nervous system applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl: This compound has a similar structure but with a fluorobenzyl group instead of an aldehyde group.
2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl)benzyl: This compound features a propenyl group instead of an aldehyde group.
Uniqueness
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2,5-dimethyl-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-10-8-13(11(2)7-12(10)9-16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3 |
Clé InChI |
JNUUWHVUFKIRBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2CCNCC2)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)
![Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)
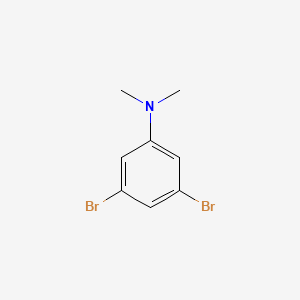
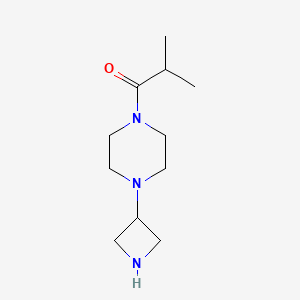
![5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)
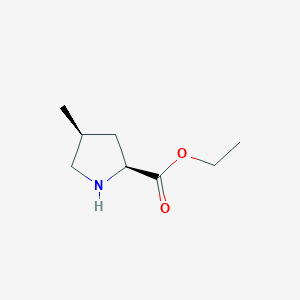

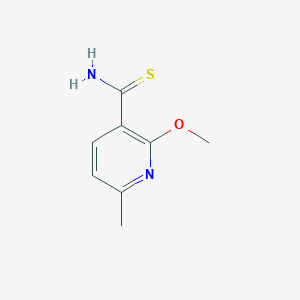
![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
